molecular formula C10H13ClN2O B1522892 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1305712-42-8

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1522892
CAS No.: 1305712-42-8
M. Wt: 212.67 g/mol
InChI Key: YJBUBWXCFOPBOF-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with an amino group and an ethyl group, making it a valuable molecule in various scientific research and industrial applications.

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These interactions can lead to a range of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, leading to a broad range of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-ethyl-2,3-dihydro-1H-indol-2-one and an appropriate amine source.

    Amination Reaction: The key step involves the introduction of the amino group at the 5-position of the indole ring. This can be achieved through a nucleophilic substitution reaction using reagents like sodium azide or ammonia under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Cell Signaling: Studied for its role in modulating cell signaling pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Anticancer Research: Evaluated for its anticancer properties in preclinical studies.

Industry:

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Material Science: Investigated for its potential in the development of new materials with unique properties.

Comparison with Similar Compounds

  • 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
  • 5-amino-1-propyl-2,3-dihydro-1H-indol-2-one hydrochloride
  • 5-amino-1-butyl-2,3-dihydro-1H-indol-2-one hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the indole core. While 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride has an ethyl group, the similar compounds have methyl, propyl, or butyl groups.
  • Biological Activity: The length and nature of the alkyl group can influence the compound’s biological activity, including its binding affinity to target proteins and its pharmacokinetic properties.
  • Unique Properties: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it a versatile compound in various applications.

Properties

IUPAC Name

5-amino-1-ethyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBUBWXCFOPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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